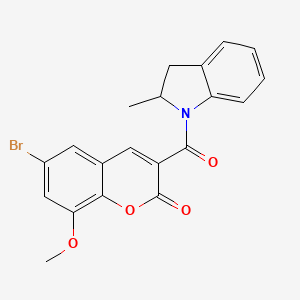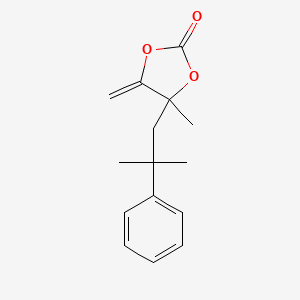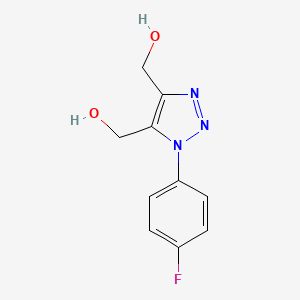![molecular formula C11H13N3O2 B4319000 [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol CAS No. 728024-46-2](/img/structure/B4319000.png)
[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the triazole ring, along with two hydroxymethyl groups. Triazoles are known for their stability and versatility in various chemical reactions, making them valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions are generally mild, and the reaction proceeds efficiently at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of click chemistry allows for high yields and purity, making it suitable for industrial applications. The reaction conditions can be optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Triazole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the production of polymers, agrochemicals, and pharmaceuticals. Its versatility and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects. The hydroxymethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: A basic triazole structure without the 3-methylphenyl and hydroxymethyl groups.
1-(4-methylphenyl)-1H-1,2,3-triazole: Similar to the target compound but with a 4-methylphenyl group.
1-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a 3-chlorophenyl group instead of a 3-methylphenyl group.
Uniqueness
The presence of the 3-methylphenyl group and two hydroxymethyl groups in [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol imparts unique chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
728024-46-2 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-1-(3-methylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-8-3-2-4-9(5-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
InChI 键 |
ISZRWLBQJGUJMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B4318937.png)
![4-chloro-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4318939.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B4318947.png)
![2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE](/img/structure/B4318963.png)
![5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4318967.png)
![3-amino-5-chloro-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4318968.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B4318972.png)
![5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318987.png)

![4,5-dibutyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318994.png)

![tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate](/img/structure/B4319017.png)
